Cas no 97-08-5 (4-Chloro-3-nitrobenzenesulfonyl chloride)

4-Chloro-3-nitrobenzenesulfonyl chloride structure
97-08-5 structure
4-Chloro-3-nitrobenzenesulfonyl chloride
97-08-5
C6H3Cl2NO4S
256.063318490982
MFCD00007440
34891
7323

4-Chloro-3-nitrobenzenesulfonyl chloride Properties

Names and Identifiers

    • 4-Chloro-3-nitrobenzene-1-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl Chloride
    • 3-nitro-4-chlorobenzene sulfonic acid chloride
    • 3-nitro-4-chlorobenzenesulfonyl chloride
    • 3-nitro-4-chlorosulfonyl chloride
    • 4-chloro-3-nitro-benzenesulfonyl chloride
    • 4-chloro-3-nitrophenylsulfonyl chloride
    • Benzenesulfonyl chloride,4-chloro-3-nitro
    • Yellow Sulfon Chloride
    • Benzenesulfonyl chloride, 4-chloro-3-nitro-
    • 4-Chloro-3-nitrobenzenesulfonylchloride
    • 4-Chloro-3-nitrobenzenesulphonyl chloride
    • 4-Chloro-3-nitro benzene sulfonyl chloride
    • SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • chloro(4-chloro-3-nitrophenyl)sulfone
    • KSC486M2P
    • SEWNAJIUKSTYOP-UHFFFAOYSA-
    • K
    • 4-Chloro-3-nitrobenzenesulfonyl chloride (ACI)
    • 4-Chloro-5-nitrobenzenesulfonyl chloride
    • 4-chloro-3-nitrobenzenesulfonic acid chloride
    • 97-08-5
    • 2-Chloro-1-nitrobenzene-5-sulfonyl chloride
    • W-100118
    • Z56889113
    • CS-W001161
    • 4-chloro-3-nitrobenzensulfonyl chloride
    • 9H74VBH6E8
    • 4-Chloro-3-nitro-benzenesulphonyl chloride
    • AKOS000119642
    • NS00040509
    • 4-chloro-3-nitro -benzenesulfonyl chloride
    • SCHEMBL376610
    • DS-0534
    • DB-001494
    • 3-nitro 4-chlorobenzenesulfonyl chloride
    • C1887
    • F0808-2030
    • 3-nitro 4-chlorobenzenesulfonylchloride
    • 3-nitro-4-chlorobenzenesulphonyl chloride
    • 3-nitro-4-chlorobenzenesulfonylchloride
    • EN300-17131
    • DTXSID2059148
    • 2-nitrochlorobenzene-4-sulfonyl chloride
    • 4-Chloro-3-nitrobenzenesulfonyl chloride, 96%
    • MFCD00007440
    • 3-nitro-4-chloro-benzene-sulfonic acid-chloride
    • DTXCID6049018
    • EINECS 202-558-2
    • 4-chloro-3-nitrobenzene sulphonyl chloride
    • 4-chloro-3-nitro-benzenesulphonic acid chloride
    • +Expand
    • MFCD00007440
    • SEWNAJIUKSTYOP-UHFFFAOYSA-N
    • 1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
    • [O-][N+](C1C(Cl)=CC=C(S(Cl)(=O)=O)C=1)=O
    • 1978600

Computed Properties

  • 254.91600
  • 0
  • 4
  • 1
  • 254.915984
  • 14
  • 320
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 0
  • 88.3

Experimental Properties

  • 3.77970
  • 88.34000
  • 1.6000 (estimate)
  • 356°C (rough estimate)
  • 58.0 to 62.0 deg-C
  • 169.1 ºC
  • Brown or white powder.
  • Not determined
  • Moisture Sensitive
  • 1.696 (estimate)

4-Chloro-3-nitrobenzenesulfonyl chloride Security Information

  • GHS05 GHS05
  • 3
  • 8
  • S26-S27-S28-S36/37/39-S45-S8-S30-S22
  • II
  • R14; R29; R34
  • C C
  • UN 3261 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at room temperature
  • II
  • 34
  • Danger
  • Yes
  • 8

4-Chloro-3-nitrobenzenesulfonyl chloride Customs Data

  • 2904909090
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Chloro-3-nitrobenzenesulfonyl chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ABK-1g
4-Chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 96%
1g
$6.00 2024-04-19
A2B Chem LLC
AB52544-1g
4-Chloro-3-nitrobenzenesulfonyl chloride
97-08-5 96%
1g
$6.00 2024-07-18
Aaron
AR003AJW-1g
4-Chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 95%
1g
$5.00 2024-07-18
abcr
AB132536-5 g
4-Chloro-3-nitrobenzenesulfonyl chloride, 98%; .
97-08-5 98%
5 g
€57.30 2023-07-20
Ambeed
A419747-1g
4-Chloro-3-nitrobenzenesulfonyl Chloride
97-08-5 96%
1g
$7.0 2024-04-15
Apollo Scientific
OR0266-1g
4-Chloro-3-nitrobenzenesulphonyl chloride
97-08-5 98%
1g
£10.00 2023-09-01
ChemScence
CS-W001161-25g
4-Chloro-3-nitrobenzenesulfonyl chloride
97-08-5 ≥97.0%
25g
$48.0 2022-04-26
Enamine
EN300-17131-0.05g
4-chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 93%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D517967-5g
4-Chloro-3-nitrobenzenesulfonylchloride
97-08-5 97%
5g
$200 2022-10-16
Fluorochem
214625-1g
4-Chloro-3-nitrobenzene-1-sulfonyl chloride
97-08-5 95%
1g
£12.00 2022-03-01

4-Chloro-3-nitrobenzenesulfonyl chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfur trioxide ,  Chlorosulfonic acid ;  rt → 110 °C; 110 °C → 35 °C; 35 °C → 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  40 °C
Reference
Method for manufacturing aromatic sulfonyl chloride derivative
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  1.5 h, rt; 4 h, 110 °C; 110 °C → 70 °C
1.2 Reagents: Thionyl chloride ;  2 h, 70 °C
Reference
Process for the preparation of 3-amino-4-hydroxybenzenesulfonamide
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt → 100 °C
1.2 30 min
1.3 Reagents: Thionyl chloride ;  1 h, 78 °C
Reference
Preparation of N-Alkyl substituted 3-amino-4-chloro-benzenesulfonamides
Song, Li-feng; Guo, Lin; Tang, Yong; Yin, Yong-bo, Ranliao Yu Ranse, 2012, 49(4), 29-31

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Chlorosulfonic acid Catalysts: Sulfamic acid ,  Ammonium sulfate ,  Ammonium chloride ;  1 h, 30 - 35 °C; 10 h, 90 - 120 °C
1.2 Reagents: Water ;  0 °C
Reference
Preparation of nitrobenzenesulfonyl chloride derivatives
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  20 - 50 °C
Reference
Synthesis of new sulfonamide derivatives of 2H-1,4-benzothiazine-3(4H)-one
Trifilenkov, A. S.; Ilyin, A. P.; Dorogov, M. V.; Ivachtchenko, A. V., Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(6), 119-122

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt → 60 °C; 30 min, 60 °C; 60 °C → 120 °C; 4 h, 120 °C
1.2 Reagents: Water
Reference
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity
Jin, Dongyuan; Yang, Shigang; Tao, Jianwei; Shi, Hongyun, Jingxi Shiyou Huagong, 2005, (4), 10-12

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid
Reference
Synthesis of 2-nitrophenol-4-sulfonylamide
Li, Yan-yun; Yin, Zhen-yan; Hu, Ying-xi; Liu, Xia; Chen, Chi-yang; et al, Shiyou Huagong Gaodeng Xuexiao Xuebao, 2001, 14(3), 10-13

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  16 h, 120 °C
Reference
Synthesis and Antitubulin Activity of N1- and N4-Substituted 3,5-Dinitro Sulfanilamides against African Trypanosomes and Leishmania
Bhattacharya, Gautam; Herman, Johnathan; Delfin, Dawn; Salem, Manar M.; Barszcz, Todd; et al, Journal of Medicinal Chemistry, 2004, 47(7), 1823-1832

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  10 h, reflux
Reference
Synthesis of derivatives of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid containing sulfonamide group in phenyl moiety
Vasin, V. S.; Koldaeva, T. Yu.; Perevalov, V. P., Izvestiya Vysshikh Uchebnykh Zavedenii, 2012, 55(10), 19-22

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  rt → 30 °C; > 60 °C; overnight, 60 °C → 55 °C
Reference
Method for synthesizing 3-nitro-4-halo-benzene sulfamide
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 rt
1.2 Reagents: Chlorosulfonic acid ;  rt; rt → 95 °C; 30 h, 95 °C; 95 °C → rt
1.3 -
Reference
Preparation of pipothiazine, its pharmaceutical acceptable salts and derivatives from 1-chloro-2-nitrobenzene via reductive cyclization of N,N-dimethyl-3-nitro-4-phenylthiobenzenesulfonamide
, Argentina, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  rt; rt → 130 °C; 30 h, 130 °C
Reference
An alternative synthetic route to the neuroleptic compound Pipothiazine
Sarmiento, Gabriela P.; Moltrasio, Graciela Y.; Moglioni, Albertina G., ARKIVOC (Gainesville, 2009, (2009), 33-41

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  20 min, 55 - 60 °C; 5 h, 55 - 60 °C
Reference
Green preparation method of 2-nitro-4-methylsulfonyl benzoic acid
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of benzenesulfonic acid esters and related compounds as anticoagulants
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  2 h, 100 °C; 2 h, 110 °C; 5 h, 127 °C; 127 °C → rt
Reference
Arylsulfonyloxy- and arylsulfamoyl-alkylammonium salts as thrombin inhibitors and their preparation, and pharmaceutical compositions and use in the treatment of thromboembolic disease
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of convertible nucleoside derivatives for use in aryl nucleophilic substitution displacement reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ;  6 h, reflux
Reference
Preparation of tetrahydropyranalkyl carboxamide derivatives as inhibitors of apo β-related lipoprotein secretion
, European Patent Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  120 °C
Reference
Antileishmanial dinitroaniline sulfonamides with activity against parasite tubulin
Bhattacharya, Gautam; Salem, Manar M.; Werbovetz, Karl A., Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2395-2398

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: 2-Bromoethanol ,  Thionyl chloride
Reference
Process for manufacture of 2-nitro-4-sulfamoyldiphenylamine dyes
, Federal Republic of Germany, , ,

4-Chloro-3-nitrobenzenesulfonyl chloride Raw materials

4-Chloro-3-nitrobenzenesulfonyl chloride Preparation Products

4-Chloro-3-nitrobenzenesulfonyl chloride Suppliers

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4-Chloro-3-nitrobenzenesulfonyl chloride Related Literature

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(CAS:97-08-5)4-Chloro-3-nitrobenzenesulfonyl chloride
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